N-[(3-Cyanophenyl)methyl]-N-octadecylhexadecane-1-sulfonamide
Description
N-[(3-Cyanophenyl)methyl]-N-octadecylhexadecane-1-sulfonamide is a complex organic compound characterized by its unique structure, which includes a cyanophenyl group, an octadecyl chain, and a hexadecane-1-sulfonamide moiety
Properties
CAS No. |
62367-39-9 |
|---|---|
Molecular Formula |
C42H76N2O2S |
Molecular Weight |
673.1 g/mol |
IUPAC Name |
N-[(3-cyanophenyl)methyl]-N-octadecylhexadecane-1-sulfonamide |
InChI |
InChI=1S/C42H76N2O2S/c1-3-5-7-9-11-13-15-17-19-20-21-23-25-27-29-31-36-44(40-42-35-33-34-41(38-42)39-43)47(45,46)37-32-30-28-26-24-22-18-16-14-12-10-8-6-4-2/h33-35,38H,3-32,36-37,40H2,1-2H3 |
InChI Key |
DEWALPLGDLWEMT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN(CC1=CC(=CC=C1)C#N)S(=O)(=O)CCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Cyanophenyl)methyl]-N-octadecylhexadecane-1-sulfonamide typically involves multiple steps, starting with the preparation of the cyanophenyl intermediate. This intermediate is then reacted with octadecyl and hexadecane-1-sulfonamide under specific conditions to form the final compound. Common reagents used in these reactions include organometallic catalysts and solvents like dichloromethane and toluene. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(3-Cyanophenyl)methyl]-N-octadecylhexadecane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include organometallic catalysts, oxidizing agents, reducing agents, and solvents like dichloromethane and toluene. The reaction conditions often require controlled temperatures, inert atmospheres, and specific pH levels to ensure the desired product yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols. Substitution reactions can result in the formation of various derivatives, depending on the nature of the substituent introduced.
Scientific Research Applications
N-[(3-Cyanophenyl)methyl]-N-octadecylhexadecane-1-sulfonamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: It is used in the production of specialty chemicals and materials, including surfactants and lubricants.
Mechanism of Action
The mechanism of action of N-[(3-Cyanophenyl)methyl]-N-octadecylhexadecane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The cyanophenyl group may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The long alkyl chains may enhance the compound’s lipophilicity, facilitating its incorporation into cell membranes and affecting membrane-associated processes.
Comparison with Similar Compounds
N-[(3-Cyanophenyl)methyl]-N-octadecylhexadecane-1-sulfonamide can be compared with other similar compounds, such as:
N-(3-Cyanophenyl)-2-methylpropanamide: This compound has a similar cyanophenyl group but differs in its alkyl chain length and functional groups.
N-(3-Cyanophenyl)-N-methylmethanesulfonamide: This compound also contains a cyanophenyl group but has different alkyl and sulfonamide groups.
The uniqueness of this compound lies in its specific combination of functional groups and alkyl chains, which confer distinct chemical and biological properties.
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